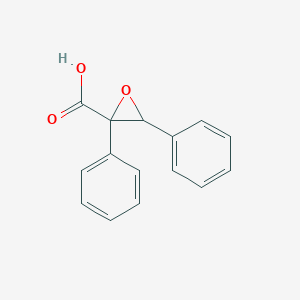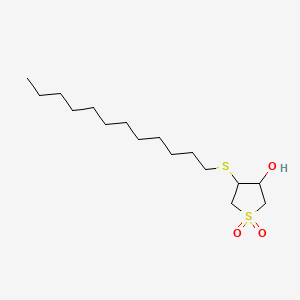
4-Cyclohexyleicosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a long-chain alkane with a cyclohexyl group attached to the eicosane backbone. This compound is part of the larger family of cycloalkanes, which are known for their stability and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyleicosane typically involves the alkylation of cyclohexane with a long-chain alkyl halide, such as eicosyl chloride. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of eicosene in the presence of a cyclohexane solvent. This method ensures high yields and purity of the final product. The process is typically carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon or platinum oxide .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclohexyleicosane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexyl eicosanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert cyclohexyl eicosanoic acid back to this compound using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 4-cyclohexyl-1-iodoeicosane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Iodine in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Major Products
Oxidation: Cyclohexyl eicosanoic acid.
Reduction: this compound.
Substitution: 4-cyclohexyl-1-iodoeicosane.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexyleicosane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain alkanes and their derivatives.
Biology: Investigated for its potential role in membrane biology due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized in the production of lubricants and as a stabilizer in polymer manufacturing
Wirkmechanismus
The mechanism of action of 4-Cyclohexyleicosane in various applications is primarily based on its hydrophobic nature and ability to interact with lipid membranes. In drug delivery systems, it can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Its interaction with lipid membranes can also influence membrane fluidity and permeability, making it a valuable compound in membrane biology studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: A simpler cycloalkane with a six-carbon ring structure.
Eicosane: A straight-chain alkane with twenty carbon atoms.
Cyclohexylmethane: A compound with a cyclohexyl group attached to a methane backbone.
Uniqueness
4-Cyclohexyleicosane is unique due to its combination of a long alkane chain and a cyclohexyl group. This structure imparts both flexibility and stability, making it suitable for various applications that require hydrophobic interactions and structural integrity .
Eigenschaften
CAS-Nummer |
4443-58-7 |
|---|---|
Molekularformel |
C26H52 |
Molekulargewicht |
364.7 g/mol |
IUPAC-Name |
icosan-4-ylcyclohexane |
InChI |
InChI=1S/C26H52/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22-25(21-4-2)26-23-19-17-20-24-26/h25-26H,3-24H2,1-2H3 |
InChI-Schlüssel |
IBXHOJGRWDXKSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(CCC)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14155763.png)
![N-[4-[(benzylamino)methyl]phenyl]acetamide](/img/structure/B14155777.png)
![2-(3,4-dimethoxyphenyl)-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one](/img/structure/B14155786.png)
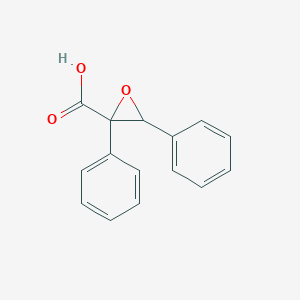
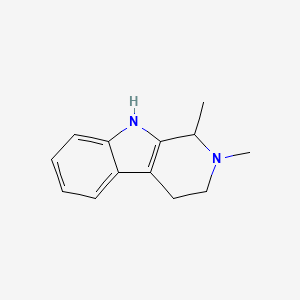



![4-[Bis(2-methoxyethyl)sulfamoyl]-N-(3-methyl-6-nitro-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14155811.png)
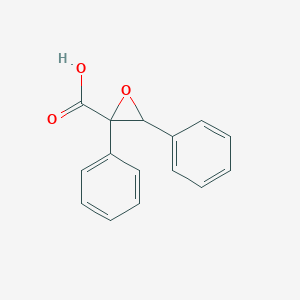
![N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B14155821.png)
![1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide](/img/structure/B14155824.png)
